molecular formula C11H14N2O2S B2359205 1-(Thiophene-3-carbonyl)piperidine-4-carboxamide CAS No. 1209571-43-6

1-(Thiophene-3-carbonyl)piperidine-4-carboxamide

Cat. No.: B2359205
CAS No.: 1209571-43-6
M. Wt: 238.31
InChI Key: AUBKFKUZRUKRMB-UHFFFAOYSA-N
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Description

1-(Thiophene-3-carbonyl)piperidine-4-carboxamide (CAS 1209571-43-6) is a synthetic heterocyclic compound with the molecular formula C11H14N2O2S and a molecular weight of 238.31 g/mol. This chemical serves as a valuable building block and intermediate in medicinal chemistry and drug discovery research . The structure of this compound combines two privileged pharmacophores: a piperidine ring and a thiophene moiety. The piperidine scaffold is a common feature in bioactive molecules, while thiophene and its derivatives are recognized for their wide range of therapeutic applications. Substituted thiophenes have been reported to exhibit diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects, making them a significant focus in the development of new therapeutic agents . As such, this compound provides researchers with a versatile template for the synthesis and exploration of novel compounds with potential biological activity. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

1-(thiophene-3-carbonyl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c12-10(14)8-1-4-13(5-2-8)11(15)9-3-6-16-7-9/h3,6-8H,1-2,4-5H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBKFKUZRUKRMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Piperidine-4-carboxamide Precursors

Derivation from Piperidine-4-carboxylic Acid

Piperidine-4-carboxamide serves as the core scaffold for this compound. A validated method involves the conversion of piperidine-4-carboxylic acid (isonipecotic acid) to its carboxamide derivative. Key steps include:

  • Methylation : Transfer hydrogenation of piperidine-4-carboxylic acid using formaldehyde under ambient pressure yields 1-methylpiperidine-4-carboxylic acid (II). This reaction employs palladium on charcoal as a catalyst and formic acid as a hydrogen donor at 90–95°C.
  • Activation : Treatment of 1-methylpiperidine-4-carboxylic acid (II) with thionyl chloride generates the corresponding acid chloride.
  • Amidation : Reaction with aqueous ammonia produces 1-methylpiperidine-4-carboxamide (III).

Table 1: Reaction Conditions for Piperidine-4-carboxamide Synthesis

Step Reagents/Conditions Temperature Yield
Methylation HCOH, Pd/C, HCOOH 90–95°C 85–90%
Activation SOCl₂ 25°C 95%
Amidation NH₃ (aq) 0–5°C 80%

Preparation of Thiophene-3-carbonyl Chloride

Chlorination of Thiophene-3-carboxylic Acid

Thiophene-3-carbonyl chloride is synthesized via chlorination of thiophene-3-carboxylic acid using thionyl chloride (SOCl₂). The reaction proceeds under reflux in anhydrous dichloromethane, achieving near-quantitative yields.

Key Considerations :

  • Excess SOCl₂ ensures complete conversion.
  • Removal of residual SOCl₂ via vacuum distillation prevents side reactions in subsequent steps.

Coupling of Piperidine-4-carboxamide with Thiophene-3-carbonyl Chloride

Amide Bond Formation

The final step involves coupling 1-methylpiperidine-4-carboxamide (III) with thiophene-3-carbonyl chloride. Two primary methodologies are employed:

Schotten-Baumann Reaction
  • Conditions : Aqueous NaOH, dichloromethane, 0–5°C.
  • Mechanism : The base deprotonates the carboxamide, enabling nucleophilic attack on the acyl chloride.
  • Yield : 70–75%.
Catalytic Coupling Agents
  • Reagents : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), DIPEA (N,N-Diisopropylethylamine).
  • Solvent : Dimethylformamide (DMF), 25°C.
  • Advantages : Higher yields (85–90%) and milder conditions compared to Schotten-Baumann.

Table 2: Comparison of Coupling Methods

Method Reagents Solvent Yield
Schotten-Baumann NaOH, H₂O/CH₂Cl₂ Biphasic 70–75%
Catalytic HATU, DIPEA DMF 85–90%

Industrial-Scale Optimization

Purification Techniques

  • Recrystallization : Ethanol/water mixtures remove unreacted starting materials.
  • Chromatography : Silica gel chromatography isolates the product in >99% purity for pharmaceutical applications.

Solvent Recovery

  • Distillation : DMF and dichloromethane are recovered via fractional distillation, reducing environmental impact.

Alternative Synthetic Routes

Grignard Reagent-Mediated Synthesis

A patent-pending method utilizes Turbo Grignard reagent (isopropylmagnesium chloride/LiCl) to form the piperidine-thiophene backbone at ambient temperature, avoiding cryogenic conditions.

Advantages :

  • Reduced energy consumption.
  • Higher throughput (90% yield).

Challenges and Mitigation Strategies

Discoloration Issues

  • Cause : High-temperature reactions (>80°C) during coupling lead to byproduct formation.
  • Solution : Maintain reaction temperatures at 60–70°C and use catalyst loadings >0.02 wt%.

Chemical Reactions Analysis

1-(Thiophene-3-carbonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.

Mechanism of Action

The mechanism of action of 1-(Thiophene-3-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets:

These interactions are facilitated by the structural features of the compound, such as the electron-rich thiophene ring and the amide linkage.

Comparison with Similar Compounds

Structural Features

The piperidine-4-carboxamide scaffold is common among the compounds listed below, but differences in substituents lead to distinct properties:

Compound Name Key Structural Features Biological Activity Reference
1-(Thiophene-3-carbonyl)piperidine-4-carboxamide Thiophene-3-carbonyl group at position 1; carboxamide at position 4 Not explicitly reported (inferred antimicrobial/antiviral potential)
(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide 4-Fluorobenzyl and naphthyl-ethyl substituents SARS-CoV-2 inhibition (in vitro)
(R)-N-((5-(3-(1-(5-(Azetidin-3-ylamino)-2-methylbenzamido)ethyl)phenyl)thiophen-2-yl)methyl)piperidine-4-carboxamide Thiophene-linked azetidine and benzamido groups Antiviral activity against SARS-CoV-2 PLpro
1-[2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)acetyl]piperidine-4-carboxamide Chromenyl-acetyl substituent No explicit data (structural similarity suggests antitumor potential)
N-(1-Benzyl)-4-methoxycarbonyl-4-piperidinyl N-phenylpropanamide Benzyl and methoxycarbonyl groups Synthetic intermediate; no reported bioactivity

Key Observations :

  • Thiophene vs.
  • Substituent Complexity : Compounds with extended substituents (e.g., azetidine-benzamido in ) exhibit higher molecular weight and complexity, which may impact solubility and pharmacokinetics.

Physicochemical Properties

  • Solubility : Bulkier substituents (e.g., naphthyl-ethyl in ) reduce aqueous solubility, whereas methoxy groups (e.g., in ) improve it.

Biological Activity

1-(Thiophene-3-carbonyl)piperidine-4-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure

The compound features a piperidine ring substituted with a thiophene-3-carbonyl group and a carboxamide moiety. This unique structure contributes to its interaction with various biological targets.

This compound exhibits its biological effects through several mechanisms:

  • Receptor Interaction : It has been shown to interact with multiple receptors, including dopamine receptors and possibly other neurotransmitter receptors, influencing dopaminergic signaling pathways.
  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation .

Pharmacological Properties

The pharmacological profile of this compound includes:

  • Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against prostate cancer cell lines (PC3 and DU145), showing dose-dependent inhibition of cell growth .
  • Neuroprotective Effects : Its potential neuroprotective properties are attributed to its ability to modulate neurotransmitter systems, particularly in models of neurodegenerative diseases .

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of this compound on prostate cancer cells. The compound demonstrated significant anti-proliferative activity, with IC50 values indicating effective inhibition at specific concentrations over time (e.g., 24 hours: IC50 = 40.1 μg/mL for PC3 cells) .
  • Neuropharmacology : Research indicated that the compound could modulate gamma-aminobutyric acid (GABA) receptors, enhancing GABAergic transmission, which is vital for its neuroprotective effects .

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameBiological ActivityMechanism of Action
2-AminothiazoleAntimicrobialEnzyme inhibition
Naphthalene SulfonamidesAntitumorReceptor modulation
This compoundAntitumor, NeuroprotectiveReceptor interaction, Enzyme inhibition

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing 1-(Thiophene-3-carbonyl)piperidine-4-carboxamide?

  • Methodology : Synthesis typically involves multi-step reactions, starting with the functionalization of the piperidine ring. A common approach includes:

Piperidine-4-carboxamide preparation : Activation of the piperidine-4-carboxylic acid using coupling agents (e.g., HATU or EDCI) to form the carboxamide .

Thiophene-3-carbonyl coupling : Reaction of the activated piperidine intermediate with thiophene-3-carbonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

  • Challenges : Ensuring regioselectivity during thiophene coupling and minimizing side reactions (e.g., hydrolysis of the carboxamide). Purification via column chromatography or recrystallization is critical for isolating high-purity product .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • Techniques :

  • NMR spectroscopy (¹H, ¹³C, DEPT) confirms the presence of the piperidine ring, thiophene moiety, and carboxamide group .
  • High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray crystallography (if crystalline) provides absolute stereochemistry and intermolecular interactions .

Q. What are the solubility and stability profiles of the compound under experimental conditions?

  • Solubility : Poor aqueous solubility due to hydrophobic thiophene and piperidine groups. Solubility enhancers (e.g., DMSO or cyclodextrins) are often required for biological assays .
  • Stability : Susceptible to hydrolysis under acidic/basic conditions. Stability studies (e.g., via HPLC) should be conducted in buffers matching experimental pH .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

  • Methodology :

  • Catalyst screening : Evaluate palladium or copper catalysts for cross-coupling steps to reduce side products .
  • Temperature control : Lowering reaction temperatures (e.g., 0–5°C) minimizes decomposition of sensitive intermediates .
  • Process analytical technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy ensures reaction completion .

Q. How do structural modifications (e.g., substituents on the thiophene ring) affect biological activity?

  • Approach :

  • Structure-activity relationship (SAR) studies : Synthesize analogs with halogenated thiophenes or substituted piperidines. Compare binding affinity (e.g., via enzyme inhibition assays) .
  • Computational modeling : Molecular docking (using software like AutoDock) predicts interactions with target proteins (e.g., kinases or GPCRs) .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Analysis :

  • Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays) .
  • Metabolic stability testing : Evaluate cytochrome P450 interactions to rule out false positives/negatives due to rapid degradation .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

  • Tools :

  • ADMET prediction : Use SwissADME or ADMETlab to estimate bioavailability, BBB permeability, and toxicity .
  • Molecular dynamics simulations : Assess binding kinetics and residence time with target receptors .

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